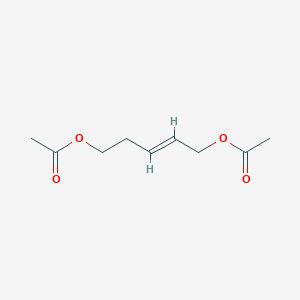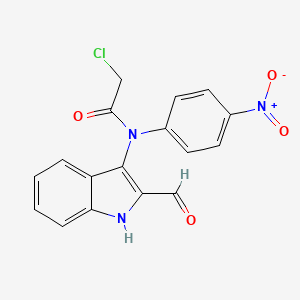
Methyl 5-aminooctahydropentalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-aminooctahydropentalene-2-carboxylate is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its octahydropentalene core, which is a bicyclic structure, and the presence of an amino group and a carboxylate ester group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminooctahydropentalene-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor to form the octahydropentalene core, followed by the introduction of the amino group and the esterification to form the carboxylate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminooctahydropentalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 5-aminooctahydropentalene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-aminooctahydropentalene-2-carboxylate involves its interaction with specific molecular targets. The amino group and the ester group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
- Methyl 5-aminooctahydropentalene-2-carboxylate shares similarities with other bicyclic compounds, such as indole derivatives and other pentalene-based molecules.
- Compounds like Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate and Methyl 3-amino-1H-indole-2-carboxylate have similar functional groups and can undergo comparable reactions.
Uniqueness: What sets this compound apart is its specific octahydropentalene core, which provides unique steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 5-amino-1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-2-6-4-9(11)5-7(6)3-8/h6-9H,2-5,11H2,1H3 |
InChI Key |
FRNRFAHGKZMZDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC(CC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)
![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)



![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)




![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)

